BMS-817378

描述

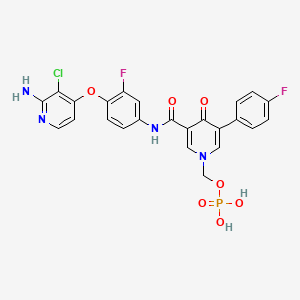

BMS-817378, also known as this compound, is a useful research compound. Its molecular formula is C24H18ClF2N4O7P and its molecular weight is 578.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

BMS-817378, also known as BMS-777607, is a potent and selective inhibitor of MET . It also targets other tyrosine kinases such as Axl, Ron, and Tyro3 . These targets play crucial roles in various cellular processes, including cell growth, survival, and differentiation.

Mode of Action

This compound acts as an ATP-competitive inhibitor for its targets . It potently blocks the autophosphorylation of c-Met, thereby inhibiting its activity . This results in the selective inhibition of proliferation in MET-driven tumor cell lines .

Biochemical Pathways

By inhibiting MET and other related targets, this compound affects several biochemical pathways. The inhibition of c-Met autophosphorylation leads to the dose-dependent inhibition of the phosphorylation of downstream signaling molecules, including ERK, Akt, p70S6K, and S6 . These pathways are involved in cell growth, survival, and differentiation.

Pharmacokinetics

It’s known that this compound is administered orally , suggesting that it is likely well-absorbed in the gastrointestinal tract

Result of Action

This compound has shown to have significant effects at the molecular and cellular levels. It effectively inhibits HGF-induced cell scattering, suppresses stimulated cell migration and invasion in a dose-dependent fashion . Moreover, it has been shown to have an antiproliferative effect on MET-driven tumor cell lines .

Action Environment

It’s worth noting that the drug has been co-developed for use in china , suggesting that geographical and demographic factors, as well as local disease prevalence, may play a role in its development and use

生化分析

Biochemical Properties

BMS-817378 plays a significant role in biochemical reactions, particularly in the MET signaling pathway . It interacts with enzymes such as MET, a receptor tyrosine kinase, and inhibits its activity . This interaction is crucial in regulating cell growth, survival, and motility .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting MET, this compound can disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a MET inhibitor, this compound binds to the MET receptor, inhibiting its activity and subsequently disrupting downstream signaling pathways .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound demonstrates stability and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the MET signaling pathway . It interacts with the MET enzyme, influencing metabolic flux and metabolite levels .

生物活性

BMS-817378, a prodrug of BMS-794833, is an investigational compound designed to target advanced or metastatic solid tumors through its action as a potent inhibitor of various receptor tyrosine kinases, particularly MET, VEGFR2, and MERTK. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in clinical trials, and relevant research findings.

This compound is primarily known for its ability to inhibit the activity of several receptor tyrosine kinases:

- MET : Overexpression of the MET receptor is associated with various cancers. This compound inhibits MET signaling, which is crucial for tumor growth and metastasis.

- VEGFR2 : This receptor plays a significant role in angiogenesis. Inhibition of VEGFR2 by this compound can potentially reduce tumor vascularization.

- MERTK : MERTK is implicated in immune evasion mechanisms within tumors. By inhibiting MERTK, this compound may enhance anti-tumor immunity by promoting the clearance of apoptotic cells by macrophages.

The binding characteristics of BMS-794833 (the active metabolite) have been elucidated through X-ray crystallography, revealing that it occupies both the ATP-binding pocket and an allosteric back pocket of MERTK, effectively rendering it inactive as a type II inhibitor .

Efficacy in Clinical Trials

This compound has been evaluated in clinical settings to determine its safety and efficacy against various cancers. The key details from the clinical trials include:

| Clinical Trial ID | Title | Phase | Status |

|---|---|---|---|

| NCT00792558 | Ascending Multiple-Dose Study of this compound in Subjects With Advanced Cancers | Phase 1 | Completed |

The trial focused on assessing the pharmacokinetics and pharmacodynamics of this compound, with preliminary results indicating potential anti-tumor efficacy .

Research Findings

Several studies have investigated the biological activity of this compound and its active metabolite BMS-794833:

- Inhibition of Efferocytosis : Research demonstrated that BMS-794833 significantly inhibits MERTK-dependent efferocytosis in macrophages both in vitro and in vivo. This inhibition could lead to enhanced immune responses against tumors by preventing cancer cells from evading immune detection .

- Binding Affinity : The binding affinity of BMS-794833 to MET and MERTK was characterized with IC50 values indicating high potency:

- Preclinical Models : In mouse models, treatment with BMS-794833 resulted in marked reductions in tumor growth rates compared to control groups, supporting its potential as an effective therapeutic agent against solid tumors .

Case Studies

A notable case study involved patients with advanced solid tumors who participated in the Phase 1 trial of this compound. The study reported:

- Patient Demographics : Patients with various types of refractory cancers.

- Dosage Regimen : Ascending doses were administered to evaluate tolerability.

- Outcomes : Some patients exhibited partial responses or stable disease for prolonged periods, suggesting that this compound may provide clinical benefit even in heavily pre-treated populations.

属性

IUPAC Name |

[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClF2N4O7P/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDZWUPUSDCGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClF2N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What are the primary targets of BMS-817378 and its active metabolite?

A1: this compound is a prodrug, meaning it is inactive until metabolized in the body. While the abstract doesn't explicitly state the targets of this compound, it reveals that it is a prodrug of BMS-794833. It further identifies BMS-794833 as a "dual Met/VEGFR-2 inhibitor" []. This means that BMS-794833, and by extension, the active metabolite of this compound, targets both the MET receptor tyrosine kinase and the vascular endothelial growth factor receptor 2 (VEGFR-2). These receptors are involved in various cellular processes, including cell growth, survival, and angiogenesis, making them relevant targets in cancer treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。